Afeletecan
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Overview
Description
Afeletecan, also known as BAY 38-3441, is a camptothecin glycoconjugate. This compound is a derivative of camptothecin, a well-known topoisomerase I inhibitor. This compound stabilizes the active lactone form of camptothecin, allowing selective uptake into tumor cells. It was initially developed for its potential antineoplastic activity, particularly in the treatment of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Afeletecan is synthesized through a series of chemical reactions involving camptothecin and a carbohydrate moiety. The synthesis involves the conjugation of camptothecin with a carbohydrate to form a glycoconjugate. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Afeletecan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may yield reduced derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycoconjugation and topoisomerase inhibition.
Biology: Investigated for its effects on cellular processes and DNA replication.
Medicine: Explored for its potential as an anticancer agent, particularly in the treatment of solid tumors.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Afeletecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. It stabilizes the topoisomerase I-DNA covalent complex, forming an enzyme-drug-DNA ternary complex. This inhibition prevents the religation of DNA strands, leading to DNA damage and triggering apoptosis (programmed cell death) in tumor cells .
Comparison with Similar Compounds
Irinotecan: Another camptothecin derivative used as an anticancer agent.
Topotecan: A topoisomerase I inhibitor used in cancer therapy.
Exatecan: A camptothecin derivative with similar mechanisms of action.
Uniqueness: Afeletecan is unique due to its glycoconjugate structure, which enhances its stability and selective uptake into tumor cells. This structural modification differentiates it from other camptothecin derivatives and contributes to its potential therapeutic advantages .
Properties
CAS No. |
215604-75-4 |
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Molecular Formula |
C45H49N7O11S |
Molecular Weight |
896.0 g/mol |
IUPAC Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[(2S)-2-[[4-[(2R,3S,4R,5R,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C45H49N7O11S/c1-6-45(30-17-33-35-25(15-24-9-7-8-10-31(24)49-35)19-52(33)40(56)29(30)20-60-43(45)58)63-41(57)34(22(2)3)51-39(55)32(16-27-18-46-21-47-27)50-44(64)48-26-11-13-28(14-12-26)62-42-37(54)38(59-5)36(53)23(4)61-42/h7-15,17-18,21-23,32,34,36-38,42,53-54H,6,16,19-20H2,1-5H3,(H,46,47)(H,51,55)(H2,48,50,64)/t23-,32-,34-,36+,37-,38+,42+,45-/m0/s1 |
InChI Key |
SLOJCSGNHWIKIG-JNYZSSQASA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)O[C@@H]8[C@H]([C@@H]([C@@H]([C@@H](O8)C)O)OC)O |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=S)NC7=CC=C(C=C7)OC8C(C(C(C(O8)C)O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Afeletecan; BAY 56-3722; BAY-563722; BAY56-3722 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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